M1 Muscarinic PAM Activity: Target Compound vs. 5-Methylisoxazole Analog
The N-(5-methylisoxazol-3-yl) analog of the target compound has been characterized as an allosteric modulator at the rat M1 muscarinic receptor with an EC50 of 5.22 µM (5.22E+3 nM) in a calcium mobilization assay in CHO cells [1]. This data is curated in BindingDB (BDBM65916). The target compound, bearing an N-phenyl group instead of the N-(5-methylisoxazol-3-yl) moiety, has not demonstrated M1 PAM activity in publicly available databases, consistent with SAR indicating that the 5-methylisoxazol-3-yl group is a key determinant of M1 PAM potency [2]. This functional divergence makes the target compound suitable for use as a negative control or scaffold for divergent SAR exploration.
| Evidence Dimension | M1 receptor positive allosteric modulation (PAM) EC50 |
|---|---|
| Target Compound Data | Not active / Not reported (no M1 PAM activity identified in public databases) |
| Comparator Or Baseline | 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(5-methylisoxazol-3-yl)acetamide: EC50 = 5.22 µM |
| Quantified Difference | Loss of M1 PAM activity upon replacement of N-(5-methylisoxazol-3-yl) with N-phenyl |
| Conditions | Allosteric modulation at rat M1 receptor expressed in CHO cells, calcium mobilization assay (BindingDB BDBM65916) |
Why This Matters
This functional differentiation informs selection: procure the 5-methylisoxazole analog for M1 PAM studies; procure the target N-phenyl compound as a structurally matched negative control or starting point for scaffold hopping.
- [1] BindingDB. BDBM65916: 2-[1-(3-fluorobenzyl)indol-3-yl]sulfonyl-N-(5-methylisoxazol-3-yl)acetamide. EC50: 5.22E+3 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=65916 View Source
- [2] Engers JL, et al. Discovery and characterization of M1 PAM chemotypes from the MLPCN library. (Representative SAR showing critical role of heterocyclic N-substitution for M1 PAM activity.) Referenced via BindingDB/ChEMBL M1 PAM dataset. View Source
